3-Amino-6-bromopyrazine-2-carboxylic acid
Overview
Description
3-Amino-6-bromopyrazine-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 g/mol . This compound is characterized by the presence of an amino group at the third position, a bromine atom at the sixth position, and a carboxylic acid group at the second position of the pyrazine ring. It is commonly used as an intermediate in organic synthesis and pharmaceuticals .
Scientific Research Applications
3-Amino-6-bromopyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
3-Amino-6-bromopyrazine-2-carboxylic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s often used as an intermediate in organic synthesis and pharmaceuticals .
Mode of Action
It’s known to be used to prepare 3-bromo-5-phenylpyrazine-2-amine , suggesting it might interact with its targets through amination and bromination reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-6-bromopyrazine-2-carboxylic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromopyrazine-2-carboxylic acid typically involves the bromination of 3-Amino-2-pyrazinecarboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction mixture is usually maintained at a low temperature to prevent over-bromination and to ensure the selective introduction of the bromine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the bromination process. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromopyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) in a solvent like tetrahydrofuran (THF) or toluene.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Various substituted pyrazine derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
Reduction Reactions: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Comparison with Similar Compounds
3-Amino-2-pyrazinecarboxylic acid: Lacks the bromine atom at the sixth position.
6-Bromopyridine-2-carboxylic acid: Contains a pyridine ring instead of a pyrazine ring.
3-Amino-6-chloropyrazine-2-carboxylic acid: Contains a chlorine atom instead of a bromine atom at the sixth position.
Uniqueness: 3-Amino-6-bromopyrazine-2-carboxylic acid is unique due to the presence of both an amino group and a bromine atom on the pyrazine ring, which can significantly influence its reactivity and binding properties.
Properties
IUPAC Name |
3-amino-6-bromopyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNAQEKMSVDTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594400 | |
Record name | 3-Amino-6-bromopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486424-37-7 | |
Record name | 3-Amino-6-bromo-2-pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486424-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-6-bromopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-6-bromopyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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